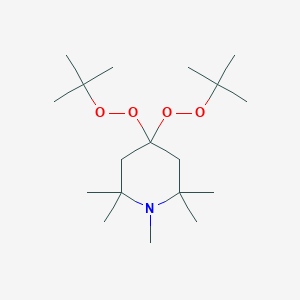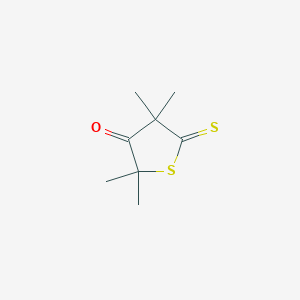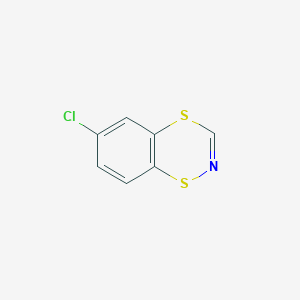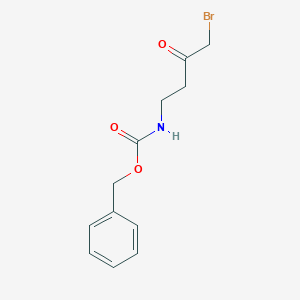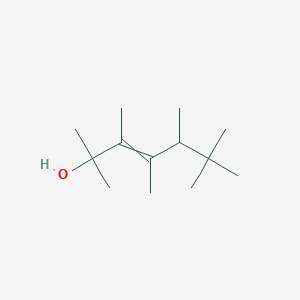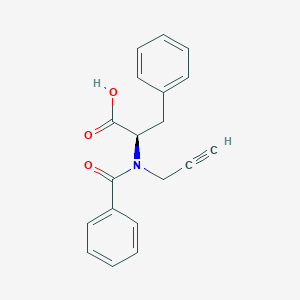
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is a synthetic organic compound with the molecular formula C16H15NO3 It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected amino group is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Deprotection: The protecting group is removed to regenerate the free amino group.
Benzoylation: The free amino group is then benzoylated using benzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoylformic acid or benzoylacetic acid.
Reduction: Formation of N-benzyl-N-propyl-D-phenylalanine.
Substitution: Formation of various N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a chemical probe in various assays.
Wirkmechanismus
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and prop-2-yn-1-yl groups may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-D-phenylalanine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
N-Prop-2-yn-1-yl-D-phenylalanine: Lacks the benzoyl group, affecting its binding affinity and specificity.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is unique due to the presence of both benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
84691-39-4 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(2R)-2-[benzoyl(prop-2-ynyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17NO3/c1-2-13-20(18(21)16-11-7-4-8-12-16)17(19(22)23)14-15-9-5-3-6-10-15/h1,3-12,17H,13-14H2,(H,22,23)/t17-/m1/s1 |
InChI-Schlüssel |
HBRDIKIXSRAREB-QGZVFWFLSA-N |
Isomerische SMILES |
C#CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C#CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


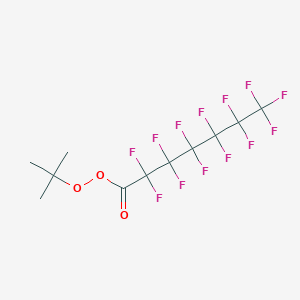
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
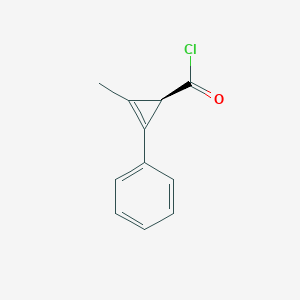
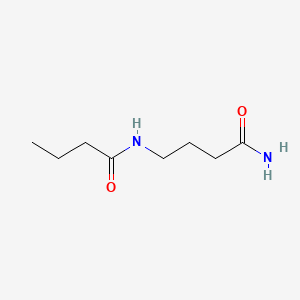

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)


